N-(m-PEG4)-N'-hydroxypropyl-Cy5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

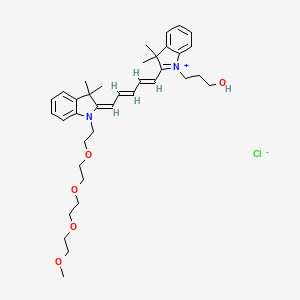

N-(m-PEG4)-N'-hydroxypropyl-Cy5 is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a hydroxyl group, which enables further derivatization or replacement with other reactive functional groups. The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance during binding.

科学的研究の応用

Fluorescence Imaging

Overview : N-(m-PEG4)-N'-hydroxypropyl-Cy5 is utilized extensively in fluorescence imaging to visualize biological processes at the cellular and molecular levels. Its fluorescent properties allow researchers to track interactions and dynamics within cells.

Key Features :

- Excitation/Emission : The compound has an excitation maximum around 649 nm and an emission maximum at 670 nm, making it suitable for applications requiring far-red fluorescence.

- Bioconjugation : The azide group present in the structure facilitates bioorthogonal conjugation via click chemistry, enabling specific labeling of proteins and nucleic acids.

Case Studies :

- A study demonstrated the use of this compound for visualizing protein dynamics in live cells, providing insights into cellular signaling pathways and interactions .

Flow Cytometry

Overview : In flow cytometry, this compound serves as a vital tool for analyzing cell populations based on fluorescence characteristics.

Applications :

- Cell Sorting : By tagging cells with this fluorescent marker, researchers can quantitatively assess and segregate cells according to protein expression levels or cell cycle phases.

- Immunological Studies : The compound is instrumental in immunology for analyzing immune cell populations and their responses.

Data Table 1: Flow Cytometry Applications

| Application Area | Description |

|---|---|

| Cell Sorting | Allows separation of cells based on specific markers |

| Protein Expression Analysis | Quantifies expression levels of surface proteins |

Bioconjugation

Overview : The unique properties of this compound enable targeted attachment to various biomolecules through bioorthogonal reactions.

Significance :

- Site-Specific Labeling : Enables precise labeling of proteins, peptides, and nucleic acids, crucial for studying molecular interactions.

- Diagnostic Assays Development : Facilitates the development of advanced diagnostic tools that require specific biomolecular targeting.

Case Studies :

- Research has shown successful conjugation of this compound with antibodies for enhanced imaging in cancer diagnostics, demonstrating improved specificity and sensitivity .

Live-Cell Imaging

Overview : The PEGylated structure of this compound enhances its solubility and biocompatibility, making it an ideal candidate for live-cell imaging applications.

Applications :

- Real-Time Monitoring : Allows researchers to capture dynamic processes such as cell migration, division, and signal transduction without disrupting normal cellular functions.

Data Table 2: Live-Cell Imaging Applications

| Application Area | Description |

|---|---|

| Cell Migration Studies | Monitors movement patterns of live cells |

| Signal Transduction Analysis | Observes real-time signaling events |

特性

分子式 |

C37H51ClN2O5 |

|---|---|

分子量 |

639.27 |

IUPAC名 |

3-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propan-1-ol;chloride |

InChI |

InChI=1S/C37H51N2O5.ClH/c1-36(2)30-14-9-11-16-32(30)38(20-13-22-40)34(36)18-7-6-8-19-35-37(3,4)31-15-10-12-17-33(31)39(35)21-23-42-26-27-44-29-28-43-25-24-41-5;/h6-12,14-19,40H,13,20-29H2,1-5H3;1H/q+1;/p-1 |

InChIキー |

FKGCBDKCXSNHNK-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCCO)C.[Cl-] |

外観 |

Solid powder |

純度 |

>97% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO, DMF, DCM, Water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

N-(m-PEG4)-N'-hydroxypropyl-Cy5 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。